HOOCCH2O-PEG4-CH2COOH

説明

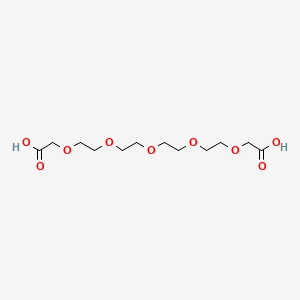

Structure

2D Structure

特性

IUPAC Name |

2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVPWKOWHCVJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)O)OCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431678 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-75-5 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Polyether Dicarboxylic Acids Within Organic and Polymer Chemistry

Polyether dicarboxylic acids, such as 3,6,9,12,15-Pentaoxaheptadecanedioic acid, represent a functionally important class of molecules in organic and polymer chemistry. These compounds are characterized by a central polyether chain, typically composed of repeating ethylene (B1197577) glycol units, which imparts hydrophilicity, flexibility, and biocompatibility. The terminal dicarboxylic acid groups are the key reactive sites, enabling these molecules to act as versatile building blocks or crosslinkers.

In polymer chemistry, the primary role of these diacids is to participate in step-growth polymerization reactions. The carboxylic acid termini can react with molecules containing primary amine groups to form stable amide bonds, a cornerstone of bioconjugation and the synthesis of polyamides. chemicalbook.compolysciences.com For instance, tetraethylene glycol diamine can be reacted with aromatic dicarboxylic acids to produce polyether amides with desirable properties like high water absorbency. google.com Similarly, they undergo esterification with diols to create poly(ether ester)s. This reaction is utilized to synthesize high molecular weight, biodegradable polymers by linking polyethylene (B3416737) glycol (PEG) backbones with ester bonds, which can be metabolized in the body. acs.org The synthesis of these dicarboxylic acids can be achieved through the oxidation of the corresponding polyethylene glycols. google.com

Historical Perspective and Evolution of Research on Oligoethylene Glycol Derivatives

The scientific journey of oligoethylene glycol derivatives is rooted in the discovery and development of their parent polymer, polyethylene (B3416737) glycol (PEG). PEG was first synthesized in 1859 by chemists A.V. Lourenço and Charles Adolphe Wurtz. britannica.com For many decades, its applications were primarily industrial, a trend solidified by the introduction of the first commercial PEG product, CARBOWAX, in 1940. britannica.com

A paradigm shift occurred in the late 1960s and early 1970s with the pioneering work of Professor Frank Davis, who proposed the concept of "PEGylation"—the covalent attachment of PEG chains to proteins. nih.gov This innovation was driven by the need to make therapeutic proteins less immunogenic, thereby extending their circulation time and efficacy in the body. nih.gov This marked the beginning of the extensive exploration of PEG and its derivatives in the biomedical field. nih.govnih.gov

Early research utilized polydisperse PEGs, which are mixtures of chains with varying lengths. However, the need for greater precision in drug delivery and bioconjugation spurred the development of synthetic methods to produce discrete, monodisperse oligo(ethylene glycol)s (OEGs) with specific chain lengths and defined functional groups. acs.org This evolution allowed for the creation of highly tailored linkers and spacers, such as 3,6,9,12,15-Pentaoxaheptadecanedioic acid, where the exact length and bifunctional nature are critical for their intended function in complex biological systems. nih.gov

Significance and Broad Implications for Advanced Materials and Chemical Biology

Laboratory-Scale Organic Synthesis Methodologies

The laboratory synthesis of 3,6,9,12,15-Pentaoxaheptadecanedioic acid and its derivatives relies on established organic chemistry principles, including amide coupling, polycondensation, and stereoselective reactions.

Amide Coupling Reactions Utilizing 3,6,9,12,15-Pentaoxaheptadecanedioic Acid as a Building Block

The terminal dicarboxylic acid groups of 3,6,9,12,15-pentaoxaheptadecanedioic acid allow it to function as a linker molecule in amide coupling reactions, forming polyamide structures. These reactions typically involve the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine.

One common strategy is direct polycondensation with diamines. For poly(oxyethylene)dicarboxylic acids, this can be achieved using condensing agents like triphenyl phosphite (B83602) in a solution of N-methyl-2-pyrrolidone (NMP) and pyridine. researchgate.net This method facilitates the formation of high-molecular-weight polyether-amides. researchgate.net Another general and effective method for direct amidation involves using titanium tetrachloride (TiCl₄) as a mediator. The reaction, typically performed in pyridine, allows for the direct condensation of carboxylic acids and amines at elevated temperatures (e.g., 85°C), yielding the corresponding amides in good yields while preserving the stereochemical integrity of chiral substrates. nih.gov

For these reactions to proceed, the carboxylic acid is often converted into a more reactive intermediate, such as an acyl chloride, anhydride (B1165640), or an activated ester. nih.gov Coupling reagents commonly used in peptide synthesis, such as uronium salts like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate), can also be employed for efficient amide bond formation under mild conditions. organic-chemistry.org

Table 1: Common Reagents for Amide Coupling of Dicarboxylic Acids

| Reagent/System | Description | Typical Conditions |

| Triphenyl Phosphite / Pyridine | Condensing agents for direct polycondensation with diamines. researchgate.net | N-methyl-2-pyrrolidone (NMP) solvent. researchgate.net |

| Titanium Tetrachloride (TiCl₄) | Lewis acid that mediates direct condensation of carboxylic acids and amines. nih.gov | Pyridine solvent, 85°C. nih.gov |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides for subsequent reaction with amines. nih.gov | Inert solvent. |

| COMU / 2,6-Lutidine | A uronium salt coupling reagent for mild and efficient amide bond formation. organic-chemistry.org | Aqueous micellar medium. organic-chemistry.org |

Approaches to Polyether Dicarboxylic Acid Synthesis (e.g., Ring-Opening, Polycondensation)

The synthesis of polyether dicarboxylic acids like 3,6,9,12,15-pentaoxaheptadecanedioic acid can be approached through several polymerization techniques, primarily polycondensation and ring-opening polymerization.

Polycondensation: This method involves the step-growth polymerization of monomers with the elimination of a small molecule, such as water. To synthesize polyether dicarboxylic acids, a diol can be reacted with a dicarboxylic acid (or its ester derivative). For instance, melt polycondensation of diols like 2,5-tetrahydrofurandimethanol with various dicarboxylic acids produces biobased polyesters. rsc.org The synthesis of aliphatic polyesters often involves the reaction of a diacid (like adipic or sebacic acid) with a diol under heat and vacuum, sometimes with an inorganic acid catalyst like H₃PO₄ or H₂SO₄. nih.gov This process can be optimized by controlling monomer ratios, reaction time, and temperature to achieve high molecular weights. nih.gov

Ring-Opening Polymerization (ROP): ROP is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. youtube.com This method is particularly useful for creating polyethers from cyclic ether monomers like epoxides. youtube.com The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides is a controlled route to produce polyesters. rsc.org This reaction is typically initiated by a metal complex catalyst and allows for the formation of polymers with well-defined structures. rsc.org The combination of ROP and polycondensation can also be achieved in a one-pot enzymatic synthesis, using lipases to catalyze the copolymerization of lactones, divinyl esters, and glycols. nih.gov

Stereoselective Synthesis Considerations for Polyether Macrodiolides

Polyether dicarboxylic acids are precursors for the synthesis of polyether macrodiolides, which are large cyclic molecules formed by the esterification of a dicarboxylic acid with a diol. The stereochemistry of these macrocycles can be crucial for their biological activity.

Stereoselective synthesis aims to control the spatial arrangement of atoms in the final product. For macrodiolides, this often involves catalyst-controlled cyclization reactions. For example, previously unknown aromatic polyether macrodiolides have been synthesized with high stereoselectivity (>98%) and in good yields (56–72%) through intermolecular cyclocondensation. mdpi.com Similarly, Hafnium(IV) triflate has been used as a catalyst for the intermolecular cyclocondensation of dienedioic acids with diene diols to produce tetraenoic macrodiolides. mdpi.com

The synthesis of C₂-symmetric chiral macrodiolides can be achieved using chiral catalysts, such as an N,N′-dioxide-scandium(III) complex. This complex promotes an asymmetric tandem reaction that provides enantioenriched macrodiolides with 16, 18, or 20-membered rings in good yields and with excellent enantioselectivities. nih.gov Such methods are critical for producing macrocycles with specific three-dimensional structures required for applications like chiral recognition. organic-chemistry.orgnih.gov

Biocatalytic and Biotechnological Production Approaches for Long-Chain Dicarboxylic Acids

While laboratory synthesis provides precise control, biotechnological routes offer a sustainable alternative for producing long-chain dicarboxylic acids (DCAs) from renewable feedstocks. These methods typically involve the metabolic engineering of microorganisms, particularly oleaginous yeasts.

Metabolic Engineering of Microorganisms (e.g., Yeasts) for Dicarboxylic Acid Biosynthesis

Oleaginous yeasts like Candida tropicalis and Yarrowia lipolytica are natural producers of DCAs and can be genetically engineered for high-yield production. nih.gov The core strategy involves redirecting the metabolic flux of fatty acids away from degradation (β-oxidation) and towards the productive ω-oxidation pathway.

A key step is blocking the β-oxidation pathway. This is often achieved by disrupting the genes encoding for acyl-CoA oxidases (POX genes), the enzymes that catalyze the first step of β-oxidation. In C. tropicalis, the sequential disruption of four POX genes successfully redirected fatty acid substrates entirely to the ω-oxidation pathway, leading to a 100% conversion efficiency to the corresponding DCAs. In Y. lipolytica, disrupting six acyl-CoA oxidase genes achieved a similar redirection of the fatty acid flux.

Further enhancements can be made by overexpressing genes involved in the synthesis of fatty acid precursors. Regulating key genes like acetyl-CoA carboxylase (ACC1) and fatty acid synthase 1 (FAS1) can increase the availability of fatty acids for conversion. In Saccharomyces cerevisiae, another yeast species, deleting acyl-CoA synthetase genes (FAA1 and FAA4) has been shown to increase the production of free fatty acids.

Table 2: Key Genetic Targets in Yeast for Enhanced DCA Production

| Gene Target | Function | Engineering Strategy | Organism Example |

| POX (Acyl-CoA Oxidase) | First step of β-oxidation (degradation) | Gene Disruption/Deletion | Candida tropicalis, Yarrowia lipolytica |

| CYP (Cytochrome P450 Monooxygenase) | First step of ω-oxidation (hydroxylation) | Gene Overexpression/Amplification | Candida tropicalis |

| NCP (NADPH-Cytochrome P450 Reductase) | Electron donor for CYP enzyme | Gene Overexpression/Amplification | Candida tropicalis |

| ACC1 (Acetyl-CoA Carboxylase) | Fatty acid synthesis precursor | Gene Regulation | Saccharomyces cerevisiae |

| FAA (Acyl-CoA Synthetase) | Fatty acid activation for degradation | Gene Deletion | Saccharomyces cerevisiae |

Omega-Oxidation Pathways and Genetic Modification for Enhanced Yields

The ω-oxidation pathway is the biochemical route responsible for converting fatty acids into dicarboxylic acids in these microorganisms. It is a three-step process that occurs in the endoplasmic reticulum. nih.gov

Hydroxylation: The pathway begins with the introduction of a hydroxyl group at the terminal omega (ω) carbon of the fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) enzyme system, which requires NADPH as an electron donor via NADPH-cytochrome P450 reductase (NCP). mdpi.comresearchgate.net

Oxidation to Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase. mdpi.com

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding the final α,ω-dicarboxylic acid. mdpi.com

To enhance the yield of DCAs, metabolic engineering focuses on amplifying the rate-limiting steps of this pathway. The initial hydroxylation step catalyzed by the cytochrome P450 system is often the bottleneck. By amplifying the genes for both the cytochrome P450 monooxygenase and the NADPH-cytochrome P450 reductase in a β-oxidation-blocked strain of C. tropicalis, researchers achieved a 30% increase in productivity during fermentations. This strategy effectively pulls more substrate through the pathway, leading to higher final product concentrations.

Derivatization and Functionalization of the Polyether Backbone

The derivatization and functionalization of the 3,6,9,12,15-pentaoxaheptadecanedioic acid backbone are primarily centered around the chemical reactivity of its terminal carboxylic acid groups and the modification of the oligoethylene glycol chain to introduce various functionalities.

Introduction of Terminal Functionalities via Acid Groups

The two carboxylic acid groups of 3,6,9,12,15-pentaoxaheptadecanedioic acid serve as versatile handles for the introduction of a wide array of terminal functionalities. Standard carboxylic acid chemistry can be employed to create derivatives with tailored properties.

Common transformations include:

Amide Bond Formation: The carboxylic acid groups readily react with primary and secondary amines in the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable amide linkages. This reaction is fundamental in attaching amine-containing molecules, including peptides, drugs, or fluorescent labels, to the polyether backbone.

Esterification: Reaction with alcohols under acidic conditions or via activation of the carboxylic acid (e.g., conversion to an acid chloride) yields esters. This allows for the incorporation of hydroxyl-containing moieties and can be used to modify the solubility and other physicochemical properties of the resulting molecule.

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid groups into highly reactive acid chlorides. These intermediates can then react with a variety of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. The acid chloride of 3,6,9,12,15-pentaoxaheptadecanedioic acid, 3,6,9,12,15-pentaoxaheptadecanedioyl dichloride, is a commercially available reagent, highlighting its utility as a synthetic precursor.

These terminal modifications are crucial for the construction of more complex architectures, such as block copolymers, hydrogels, and targeted drug delivery systems. The bifunctional nature of the starting dicarboxylic acid allows for the symmetrical or asymmetrical introduction of new functional groups.

Preparation of Oligoethylene Glycol Derivatives with Modifiable End-Groups

The synthesis of oligoethylene glycol (OEG) derivatives with modifiable end-groups is a well-established field, and the principles can be applied to structures like 3,6,9,12,15-pentaoxaheptadecanedioic acid. While this compound already possesses reactive carboxylic acid end-groups, further modifications can introduce functionalities with orthogonal reactivity, enabling multi-step conjugation strategies.

A common approach involves the preparation of heterobifunctional OEG derivatives, where each terminus of the polyether chain has a different reactive group. Starting from a symmetrical diol, such as tetraethylene glycol, one hydroxyl group can be selectively protected, allowing for the modification of the other. The protected group can then be deprotected and functionalized with a different moiety.

For instance, a general strategy to obtain heterobifunctional OEGs often involves the following steps:

Monoprotection of the diol.

Functionalization of the free hydroxyl group (e.g., conversion to an azide, alkyne, or thiol).

Deprotection of the other terminus.

Functionalization of the newly exposed hydroxyl group with a different functional moiety.

While 3,6,9,12,15-pentaoxaheptadecanedioic acid is a dicarboxylic acid, its synthesis often originates from the corresponding diol, tetraethylene glycol. By adapting synthetic routes, it is possible to generate derivatives where one end is a carboxylic acid and the other is a different functional group. For example, starting from a monoprotected tetraethylene glycol, one could oxidize the free hydroxyl to a carboxylic acid and then deprotect and functionalize the other end to introduce an amine, azide, or alkyne, thus creating a heterobifunctional OEG with a defined length.

The ability to create OEG derivatives with a variety of modifiable end-groups is essential for their application as linkers and spacers in bioconjugate chemistry and materials science, allowing for precise control over the assembly of complex molecular architectures.

Data Tables

Table 1: Examples of Functionalization Reactions of Carboxylic Acid Groups

| Starting Material | Reagent(s) | Functional Group Introduced | Product Type |

| Carboxylic Acid | Amine, Coupling Agent (e.g., EDC) | Amide | Amide Derivative |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Ester Derivative |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | Acid Chloride Derivative |

| Acid Chloride | Amine | Amide | Amide Derivative |

| Acid Chloride | Alcohol | Ester | Ester Derivative |

Table 2: Common Modifiable End-Groups for Oligoethylene Glycol Derivatives

| Functional Group | Reactive Towards | Linkage Formed |

| Carboxylic Acid | Amines, Alcohols | Amide, Ester |

| Amine | Carboxylic Acids, Activated Esters | Amide |

| Azide | Alkynes (Click Chemistry) | Triazole |

| Alkyne | Azides (Click Chemistry) | Triazole |

| Thiol | Maleimides, Thioesters | Thioether, Thioester |

| Hydroxyl | Carboxylic Acids, Isocyanates | Ester, Urethane |

Molecular Weight and Distribution Analysis

For derivatives of 3,6,9,12,15-Pentaoxaheptadecanedioic acid that are polymeric in nature, understanding the molecular weight and its distribution is critical as these properties significantly influence the material's physical characteristics.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight distribution of polymers. researchgate.netsigmaaldrich.com The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

When analyzing polymeric derivatives of 3,6,9,12,15-Pentaoxaheptadecanedioic acid, GPC/SEC can determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI value (close to 1.0) indicates a more uniform polymer chain length. The selection of the mobile phase (eluent) and column type is critical for achieving good separation and avoiding experimental artifacts. researchgate.net For PEG derivatives, both organic solvents like tetrahydrofuran (B95107) (THF) and aqueous mobile phases can be used. researchgate.net

Thermal Behavior and Phase Transition Characterization

The thermal properties of 3,6,9,12,15-Pentaoxaheptadecanedioic acid are crucial for understanding its stability and behavior at different temperatures. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for these assessments.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. For 3,6,9,12,15-Pentaoxaheptadecanedioic acid, a DSC thermogram would reveal key thermal events such as melting and crystallization. Based on data for similar oligo(ethylene glycols), a distinct melting endotherm would be expected. The peak of this endotherm represents the melting temperature (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f).

For analogous short-chain PEG derivatives, melting points are observed to increase with molecular weight. For a compound of this size, a melting point in the lower range of temperatures for solid PEGs would be anticipated. The sharpness of the melting peak can also provide insights into the purity and crystallinity of the sample.

Table 1: Expected DSC Data for 3,6,9,12,15-Pentaoxaheptadecanedioic Acid

| Parameter | Expected Observation | Significance |

|---|---|---|

| Melting Temperature (T_m) | A distinct endothermic peak. | Indicates the temperature at which the solid compound transitions to a liquid. |

| Enthalpy of Fusion (ΔH_f) | The integral of the melting peak. | Quantifies the energy required to melt the crystalline structure. |

| Crystallization Temperature (T_c) | An exothermic peak upon cooling. | The temperature at which the compound crystallizes from the molten state. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For 3,6,9,12,15-Pentaoxaheptadecanedioic acid, a TGA curve would typically show a stable baseline at lower temperatures, followed by a significant drop in mass as the temperature increases, indicating decomposition.

The onset temperature of decomposition is a key indicator of the compound's thermal stability. For PEG-like structures, decomposition in an inert atmosphere usually begins at temperatures above 200°C. The presence of carboxylic acid groups might influence this, but significant thermal stability is generally expected. The derivative of the TGA curve (DTG) can reveal the temperature at which the rate of mass loss is maximal.

Surface and Morphological Characterization

When 3,6,9,12,15-Pentaoxaheptadecanedioic acid or its derivatives are used to modify surfaces, a different set of techniques is employed to understand the resulting surface chemistry, structure, and morphology.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a surface. If 3,6,9,12,15-Pentaoxaheptadecanedioic acid were used to form a self-assembled monolayer (SAM) on a substrate, XPS would be invaluable.

High-resolution spectra of the C 1s and O 1s regions would be of particular interest. The C 1s spectrum would be expected to show distinct peaks corresponding to C-C/C-H bonds in the ethylene (B1197577) glycol backbone, C-O bonds of the ether linkages, and a higher binding energy peak for the O=C-O of the carboxylic acid groups. The O 1s spectrum would similarly distinguish between the ether (C-O-C) and carboxylic acid (O=C-O) oxygen atoms. Quantitative analysis of these peaks would confirm the presence and integrity of the molecule on the surface.

Table 2: Expected XPS Binding Energies for a Monolayer of 3,6,9,12,15-Pentaoxaheptadecanedioic Acid

| Element | Core Level | Expected Binding Energy (eV) | Chemical Group |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | C-C, C-H |

| ~286.5 | C-O (ether) | ||

| ~289.0 | O=C-O (carboxyl) | ||

| Oxygen | O 1s | ~532.8 | C-O (ether) |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. For a solid sample of 3,6,9,12,15-Pentaoxaheptadecanedioic acid, a powder XRD pattern would exhibit a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal lattice.

The XRD pattern for oligo(ethylene glycols) often shows characteristic peaks indicating a semi-crystalline nature. For instance, PEGs typically show strong diffraction peaks around 19° and 23° 2θ. The presence of terminal carboxylic acid groups would likely influence the packing and result in a unique diffraction pattern. Small-Angle X-ray Scattering (SAXS) could provide information on larger-scale structural features, such as the lamellar spacing in semi-crystalline structures.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of a material at the micro- and nanoscale. If 3,6,9,12,15-Pentaoxaheptadecanedioic acid were used as a coating or as a component in a larger material, SEM would reveal the surface topography.

For a crystalline powder of the compound, SEM would show the shape and size distribution of the crystals. When used to modify a surface, SEM could be used to assess the uniformity and integrity of the resulting film. For example, it could reveal the presence of any aggregates, defects, or variations in thickness, providing a visual confirmation of the quality of the surface modification.

Rheological and Dynamic Property Assessment

The rheological and dynamic properties of 3,6,9,12,15-Pentaoxaheptadecanedioic acid in solution are critical for understanding its behavior in various applications. While specific experimental data for this exact oligomer is not extensively documented in dedicated studies, its characteristics can be thoroughly inferred from the vast body of research on structurally analogous oligo(ethylene glycol) (OEG) and poly(ethylene glycol) (PEG) derivatives. Techniques such as light scattering and Nuclear Magnetic Resonance (NMR) spectroscopy provide powerful means to probe its solution-state structure, conformational dynamics, and interactions with the surrounding medium.

Dynamic Light Scattering (DLS) and Diffusing Wave Spectroscopy (DWS) for Solution Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small molecules and particles in solution. nih.gov By measuring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the molecules, DLS can determine the translational diffusion coefficient (D). This coefficient is then used to calculate the hydrodynamic radius (R_h) via the Stokes-Einstein equation. The R_h represents the effective size of the molecule as it diffuses through the solvent, providing insight into its conformation, solvation, and potential for aggregation. nih.gov

For 3,6,9,12,15-Pentaoxaheptadecanedioic acid, DLS would be employed to characterize its monodispersity in a given solvent and to measure its hydrodynamic radius. The size and flexibility of the oligomer chain are expected to change depending on the solvent quality. In a "good" solvent, where oligomer-solvent interactions are favorable, the chain will adopt a more extended conformation, resulting in a larger R_h. Conversely, in a "poor" solvent, the chain may collapse into a more compact globule to minimize contact with the solvent, leading to a smaller R_h. DLS is also highly sensitive to the formation of aggregates or larger complexes, which would be detected as a separate population with a much larger apparent size. researchgate.net

Diffusing Wave Spectroscopy (DWS) is an advanced light scattering technique that extends the principles of DLS to optically dense or turbid systems, such as concentrated solutions or gels. mdpi.com While DLS analyzes single-scattering events, DWS analyzes multiply-scattered light, allowing it to probe motion on much shorter length and time scales. This capability enables the characterization of the viscoelastic properties of a material. For a simple, dilute solution of 3,6,9,12,15-Pentaoxaheptadecanedioic acid, DLS is the more common and appropriate technique. However, if the diacid were used as a component in a hydrogel or a concentrated polymeric system, DWS could provide valuable microrheological data, such as the frequency-dependent storage (G') and loss (G'') moduli. mdpi.com

Table 1: Representative DLS Data for Short-Chain Oligo(ethylene glycol) Derivatives in Various Solvents

This table presents hypothetical but scientifically plausible DLS data for a molecule structurally similar to 3,6,9,12,15-Pentaoxaheptadecanedioic acid to illustrate the typical measurements obtained.

| Solvent | Temperature (°C) | Hydrodynamic Radius (R_h), nm | Polydispersity Index (PDI) | Observations |

| Water (pH 7) | 25 | 0.85 | < 0.1 | Monodisperse solution, indicating a well-solvated, extended conformation. |

| Dioxane | 25 | 0.72 | < 0.1 | Monodisperse solution, suggesting a more compact conformation than in water. |

| Water (pH 2) | 25 | 0.88 | 0.15 | Slightly increased size and PDI, possibly due to protonation and intermolecular hydrogen bonding. |

| Ethanol | 25 | 0.81 | < 0.1 | Monodisperse solution with hydrodynamic radius intermediate between water and dioxane. |

Variable-Temperature NMR for Conformational and Dynamic Studies

Variable-Temperature (VT) NMR spectroscopy is an indispensable tool for investigating the conformational dynamics of flexible molecules like 3,6,9,12,15-Pentaoxaheptadecanedioic acid. The ethylene glycol backbone is characterized by rotational freedom around the C-C and C-O bonds, leading to a dynamic equilibrium between various conformers. The most significant of these are the gauche and trans conformations of the O-C-C-O dihedral angles. chemrxiv.org In aqueous solutions and crystalline states, the helical trans-gauche-trans (TGT) conformation is often energetically preferred for the C-O, C-C, and O-C bonds, respectively. harvard.edu

By acquiring NMR spectra at different temperatures, one can directly observe the effects of thermal energy on these conformational equilibria. As the temperature is raised, the rate of interconversion between different conformers increases. If this rate is slow on the NMR timescale at low temperatures, separate signals may be observed for nuclei in different conformational environments. As the temperature increases, these signals will broaden and eventually coalesce into a single, population-averaged peak when the exchange rate becomes fast on the NMR timescale. researchgate.net

Analysis of the line shapes of these coalescing peaks at various temperatures allows for the calculation of the rate constants for the conformational exchange. From these rates, the thermodynamic activation parameters for the process, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined using the Eyring equation. These parameters provide quantitative insight into the energy barriers separating different conformational states. For oligo(ethylene glycol) chains, studies have identified activation barriers for dynamics related to the hydration shell, highlighting the crucial role of solvent interactions in dictating the conformational landscape. harvard.edu In some systems, increasing temperature has been shown to increase the population of trans conformers relative to gauche conformers. chemrxiv.org

Table 2: Representative Thermodynamic Parameters for Conformational Dynamics in Oligo(ethylene glycol) Chains

The data in this table are representative values derived from studies on analogous ethylene glycol-based systems and serve to illustrate the parameters that can be obtained from VT-NMR studies.

| Conformational Process | Method | Activation Energy (Ea) / ΔG‡ (kJ/mol) | Enthalpy (ΔH‡) (kJ/mol) | Entropy (ΔS‡) (J/mol·K) |

| C-C Bond Rotation (gauche ↔ trans) | Line Shape Analysis | 20 - 25 | 18 - 23 | 5 - 15 |

| C-O Bond Rotation | Line Shape Analysis | 15 - 20 | 14 - 19 | 2 - 10 |

| Hydrating Water Bridge Dynamics | NMR Relaxation | ~34 | Not Reported | Not Reported |

Reactivity, Degradation Pathways, and Environmental Fates of Polyether Dicarboxylic Acids

Chemical Degradation Studies

Chemical degradation encompasses processes initiated by abiotic factors such as light, ozone, and water. These reactions can significantly alter the structure and properties of polyether dicarboxylic acids in the environment.

Photooxidative Degradation Mechanisms of Polyether Components

Photooxidative degradation, initiated by the absorption of light in the presence of an oxidizing agent, can lead to the breakdown of the polyether backbone of 3,6,9,12,15-Pentaoxaheptadecanedioic acid. While direct studies on this specific compound are limited, research on analogous structures like polyethylene (B3416737) glycol (PEG) provides insights into potential degradation mechanisms.

The photo-oxidative degradation of polyethylene, a related polymer, begins with the cleavage of C-C and C-H bonds upon exposure to UV radiation. This process generates various reactive radical species, which then react with oxygen to form a variety of oxygen-containing functional groups, including ketones, aldehydes, carboxylic acids, and esters. nih.gov This suggests that the polyether chain of 3,6,9,12,15-Pentaoxaheptadecanedioic acid could undergo similar fragmentation.

More specifically, the photodegradation of PEG in the presence of hydrogen peroxide (H2O2) and UV light has been shown to proceed via a random chain scission process. This results in the formation of smaller oligomers and, eventually, low molecular weight carboxylic acids such as glycolic, oxalic, and formic acids. researchgate.netscielo.br It is plausible that 3,6,9,12,15-Pentaoxaheptadecanedioic acid would follow a similar degradation pathway, with the polyether linkages being the primary sites of oxidative attack, leading to the formation of shorter-chain dicarboxylic acids and other oxygenated byproducts. The thermal oxidative degradation of PEG is also known to occur at elevated temperatures in the presence of oxygen, generating PEG radicals that can initiate further reactions. nih.gov

Ozonolysis Reactions of Dicarboxylic Acids in Aqueous and Atmospheric Phases

Ozone is a potent oxidant present in both the atmosphere and in water treatment processes. Its reaction with organic molecules can be a significant degradation pathway. Studies on the ozonolysis of a range of C2-C9 dicarboxylic acids in aqueous solutions have been conducted to understand their atmospheric and aquatic fate. acs.org

The reaction kinetics of ozonolysis with dicarboxylic acids are influenced by the structure of the acid. While direct data for 3,6,9,12,15-Pentaoxaheptadecanedioic acid is unavailable, the rate constants for other dicarboxylic acids suggest that the reaction is generally slow and may not be a primary removal pathway in the environment. acs.org For instance, the ozonolysis of unsaturated carboxylic acids proceeds via the Criegee mechanism, leading to the formation of carbonyl compounds and hydroxyalkylhydroperoxides. researchgate.net However, for saturated dicarboxylic acids, the reaction rates are considerably lower.

The table below presents the apparent rate constants for the ozonolysis of several dicarboxylic acids in aqueous solution, providing a reference for the potential reactivity of 3,6,9,12,15-Pentaoxaheptadecanedioic acid with ozone.

| Dicarboxylic Acid | Apparent Rate Constant (L mol⁻¹ s⁻¹) |

| Oxalic Acid | (2.7 ± 0.1) × 10⁻² |

| Malonic Acid | 5.5 ± 0.1 |

| Succinic Acid | (6.7 ± 0.4) × 10⁻⁴ |

| Glutaric Acid | (1.3 ± 0.2) × 10⁻³ |

| Adipic Acid | (1.7 ± 0.1) × 10⁻³ |

| Pimelic Acid | (4.4 ± 0.1) × 10⁻³ |

| Pinic Acid | (2.5 ± 0.1) × 10⁻² |

Data sourced from a study on the degradation of dicarboxylic acids in aqueous solutions. acs.org

Given the saturated nature of the polyether backbone in 3,6,9,12,15-Pentaoxaheptadecanedioic acid, its reactivity towards ozone is expected to be low, similar to other saturated dicarboxylic acids.

Hydrolytic Stability of Ester Linkages in Derivatives

Derivatives of 3,6,9,12,15-Pentaoxaheptadecanedioic acid may contain ester linkages, which are susceptible to hydrolysis. The stability of these ester bonds is a critical factor in determining the persistence of such derivatives in aqueous environments.

The hydrolytic stability of an ester is largely influenced by the steric hindrance around the carbonyl group. nih.gov For instance, esters with long aliphatic chains tend to be more resistant to hydrolysis due to the hydrophobic environment repelling water molecules. nih.gov In the context of PEG derivatives, the stability of ester linkages can be tailored. For example, the presence of certain functional groups can either enhance or reduce the rate of hydrolysis. mdpi.com PEG fatty acid esters are known to undergo rapid hydrolysis, with the resulting fatty acid being readily metabolized. researchgate.net This suggests that if 3,6,9,12,15-Pentaoxaheptadecanedioic acid were to be esterified, the resulting ester linkages would likely be susceptible to hydrolysis, leading to the release of the parent dicarboxylic acid.

Biochemical Transformation and Metabolism

In addition to abiotic degradation, biochemical processes mediated by microorganisms and their enzymes play a vital role in the environmental fate of organic compounds.

Enzymatic Degradation of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids can serve as substrates for various microbial enzymes, leading to their biodegradation. While specific enzymes for 3,6,9,12,15-Pentaoxaheptadecanedioic acid have not been identified, studies on other long-chain dicarboxylic acids provide a framework for understanding its potential enzymatic degradation.

Methanogenic enrichment cultures have been shown to ferment long-chain dicarboxylates (C6-C10) to acetate (B1210297) and methane. d-nb.infouni-konstanz.de The degradation process for dicarboxylic acids with an even number of carbon atoms, such as adipic and suberic acids, proceeds with the intermediate accumulation of propionate. For those with an odd number of carbon atoms, like pimelic and azelaic acids, butyrate (B1204436) is an intermediate. d-nb.info The primary mechanism of attack in these anaerobic processes is β-oxidation rather than direct decarboxylation. d-nb.infouni-konstanz.de

Another potential enzymatic pathway is light-driven decarboxylation. The photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to convert long-chain dicarboxylic acids into C2-shortened alkanes, with mono-fatty acids as intermediates. nih.govresearchgate.net This indicates that, under specific biological and light conditions, 3,6,9,12,15-Pentaoxaheptadecanedioic acid could potentially undergo enzymatic decarboxylation.

Role of Peroxisomal Beta-Oxidation in Dicarboxylic Acid Catabolism

Peroxisomes are subcellular organelles that play a crucial role in the metabolism of various lipids, including the β-oxidation of dicarboxylic acids. nih.govscispace.com This metabolic pathway is a primary mechanism for the breakdown of long-chain dicarboxylic acids in mammals. nih.govscispace.com

The process begins with the activation of the dicarboxylic acid to its corresponding CoA ester, which is then shortened via the β-oxidation spiral. nih.gov Studies using fibroblasts from patients with specific metabolic disorders have demonstrated that peroxisomes, not mitochondria, are the primary site for the β-oxidation of C16 dicarboxylic acid. nih.govresearchgate.net This finding is significant as it suggests that 3,6,9,12,15-Pentaoxaheptadecanedioic acid, being a long-chain dicarboxylic acid, would also likely be metabolized through the peroxisomal β-oxidation pathway.

The key enzymes involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids have been identified and are listed in the table below.

| Enzyme | Function in Dicarboxylic Acid β-Oxidation |

| Straight-chain acyl-CoA oxidase (SCOX) | Catalyzes the first step of β-oxidation. |

| L-bifunctional protein (LBP) | Possesses hydratase and dehydrogenase activities. nih.gov |

| D-bifunctional protein (DBP) | Also exhibits hydratase and dehydrogenase activities. nih.gov |

| Sterol carrier protein X (SCPx) | Functions as a thiolase in the final step of the β-oxidation spiral. |

| Classic 3-ketoacyl-CoA thiolase | Potentially involved in the final thiolytic cleavage step. nih.gov |

Information compiled from studies on the degradation of long-chain dicarboxylic acids. nih.gov

The peroxisomal β-oxidation of dicarboxylic acids results in the production of chain-shortened dicarboxylic acids and acetyl-CoA. nih.gov This pathway represents a critical detoxification mechanism, preventing the accumulation of potentially toxic long-chain dicarboxylic acids. nih.govscispace.com

Environmental Impact and Biodegradability Considerations for 3,6,9,12,15-Pentaoxaheptadecanedioic acid

The environmental footprint of a chemical compound is intrinsically linked to its persistence, degradation pathways, and potential to accumulate in living organisms. For 3,6,9,12,15-Pentaoxaheptadecanedioic acid, a dicarboxylic acid derivative of polyethylene glycol (PEG), its environmental impact is largely understood through the extensive research conducted on PEGs and related substances.

Biodegradation of Polyethylene Glycol and Its Derivatives

Polyethylene glycols are generally recognized as biodegradable substances, with their degradation rates and pathways influenced by factors such as molecular weight and environmental conditions. hibiscuspublisher.comnih.gov The biodegradation of these compounds is a critical aspect of their environmental fate, preventing long-term persistence in various ecosystems.

The microbial degradation of PEGs has been observed for compounds with molecular weights up to 20,000. nih.govnih.gov This process is typically initiated by the enzymatic oxidation of the terminal alcohol groups to aldehydes and subsequently to carboxylic acids. nih.gov This initial step is a key process in the aerobic metabolism of PEGs. Following the formation of carboxylated PEG, the ether bonds within the polymer chain are cleaved, leading to the shortening of the PEG molecule by one glycol unit at a time. nih.gov

Given that 3,6,9,12,15-Pentaoxaheptadecanedioic acid is a short-chain PEG derivative that already possesses carboxylic acid functional groups at both ends, it represents a potential intermediate in the degradation of higher molecular weight PEGs. Its structure suggests that it would be amenable to further microbial degradation. Studies on tetraethylene glycol (TEG) have shown the formation of TEG-monocarboxylic acid and small amounts of TEG-dicarboxylic acid as metabolic products. researchgate.net

Both aerobic and anaerobic biodegradation of PEGs have been documented. Aerobic degradation, as described above, is a common pathway. Anaerobic degradation of PEGs has also been observed, with studies showing the breakdown of PEGs with molecular weights up to 20,000 by methanogenic consortia. researchgate.net The rate of anaerobic degradation has been found to be inversely related to the number of ethylene (B1197577) oxide units in the molecule. researchgate.net For instance, in one study, approximately 50% of PEG 600 was degraded in 9 days under anaerobic conditions. researchgate.net

The table below summarizes findings on the biodegradation of various polyethylene glycols, providing context for the expected biodegradability of 3,6,9,12,15-Pentaoxaheptadecanedioic acid.

| Compound/Mixture | Molecular Weight | Conditions | Degradation Rate/Extent | Source(s) |

| Polyethylene Glycols | Up to 20,000 | Aerobic, Soil Microorganisms | Degraded | nih.gov |

| Polyethylene Glycols | Up to 20,000 | Anaerobic, Sludge Microbes | Efficiently biodegraded | researchgate.net |

| PEG 600 | 600 | Anaerobic | ~50% degradation in 9 days | researchgate.net |

| PEG 6000 | 6000 | Anaerobic | ~40% degradation in 10 days | researchgate.net |

| PEG 20,000 | 20,000 | Anaerobic | ~80% degradation in 6 days | researchgate.net |

| Various PEGs | Up to 14,600 Da | Freshwater | > 90% removal of dissolved organic carbon in 20-65 days | researchgate.net |

| Low-molecular-weight PEG | < 2 kDa | Seawater | Up to 90% in 20 days | researchgate.net |

Environmental Fate and Potential for Bioaccumulation

The environmental fate of 3,6,9,12,15-Pentaoxaheptadecanedioic acid is largely dictated by its biodegradability. The tendency of PEGs and their derivatives to be broken down by microorganisms suggests that they are not persistent in the environment. nih.gov Rapid biodegradation in both aerobic and anaerobic environments leads to the removal of these substances from soil and water systems. nih.gov

For instance, ethylene glycol, the fundamental building block of PEGs, undergoes rapid biodegradation, with approximately 100% removal observed within 24 hours to 28 days in various environmental settings. nih.gov This rapid breakdown prevents significant accumulation in soil, surface water, or groundwater. nih.gov

The following table outlines key environmental fate characteristics of polyethylene glycol and related compounds.

| Compound | Environmental Compartment | Key Fate Process | Outcome | Source(s) |

| Ethylene Glycol | Air | Reaction with hydroxyl radicals | Atmospheric half-life of 2 days | nih.gov |

| Ethylene Glycol | Water, Soil, Groundwater | Rapid biodegradation | Not persistent | nih.gov |

| Polyethylene Glycols | Aquatic Environments | Microbial degradation | Breakdown into smaller molecules | hibiscuspublisher.comnih.gov |

| Polyethylene Glycols | General Environment | Biodegradation | Low potential for bioaccumulation | nih.gov |

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Oligo(ethylene Glycol) Derivatives

Molecular dynamics (MD) simulations provide a near-atomic resolution understanding of the structure and dynamics of oligo(ethylene glycol) (OEG) derivatives and PEGylated systems, which is often difficult to achieve through experimental techniques alone. nih.gov These simulations are critical for designing and optimizing drug delivery systems. nih.gov The accuracy of MD simulations heavily relies on the quality of the underlying force fields, which are sets of parameters describing the potential energy of the system. Several force fields, such as OPLS (Optimized Potential for Liquid Simulation) and CHARMM, have been developed and tested for their ability to reproduce experimental properties of ethylene (B1197577) glycol oligomers, including density and self-diffusion coefficients. nih.govnih.gov However, discrepancies often increase with the size of the oligomer, necessitating adjustments to parameters like dihedral potentials and atomic charges to improve agreement with experimental data. nih.govacs.org

Simulations of OEG derivatives can be performed at different levels of detail. All-atom (AA) simulations provide a highly detailed view but are computationally expensive. nih.gov To overcome this, coarse-grained (CG) models, which group atoms into larger beads, are employed to study larger systems over longer timescales. nih.govrsc.org Hybrid approaches, such as the adaptive resolution scheme (AdResS), combine both AA and CG resolutions within a single simulation, allowing for high detail in specific regions of interest (e.g., around a drug molecule) while treating the bulk solvent with a more efficient coarse-grained model. nih.govacs.orgsemanticscholar.org

MD simulations have been instrumental in studying:

Conformational Behavior: The flexibility of the OEG backbone allows for a wide range of conformations. Simulations show that in the liquid state, intermolecular hydrogen bonding plays a more significant role than intramolecular interactions, leading to both gauche and trans conformations for the central OCCO linkage, whereas only the gauche form is observed in the gas phase. nih.gov

Hydration and Interactions: Simulations reveal how water molecules structure themselves around OEG chains, forming hydration shells that influence the compound's properties. nih.govacs.orgresearchgate.net The architecture of the OEG derivative (e.g., linear vs. multi-arm star) can affect the solvent-accessible surface area and the ordering of surrounding water molecules. nih.govacs.org

Interactions with Biomolecules: MD simulations are used to understand how PEGylated molecules interact with proteins and lipid membranes. nih.gov These studies can elucidate how PEGylation shields a therapeutic protein, potentially reducing immunogenicity and prolonging its circulation time. nih.govfigshare.com

| Simulation Technique | Primary Application for OEG Derivatives | Key Findings |

|---|---|---|

| All-Atom (AA) MD | Detailed conformational analysis, hydration studies, and interaction with small molecules. | Reveals the importance of intermolecular H-bonding in the liquid state. nih.gov |

| Coarse-Grained (CG) MD | Simulation of large systems like self-assembly of micelles or PEGylated nanoparticles. nih.govrsc.org | Enables longer timescale simulations to observe large-scale conformational changes and assembly processes. nih.gov |

| Hybrid AA/CG (AdResS) | Studying PEG in explicit water with varying resolutions to balance detail and computational cost. nih.govacs.org | Demonstrates that PEG architecture (linear vs. star) affects hydration and solvent accessible surface area. nih.govacs.org |

In Silico Modeling for Predicting Molecular Behavior and Interactions

In silico modeling encompasses a range of computational techniques used to predict the properties and behavior of molecules, thereby accelerating research and development while reducing costs. nih.gov For oligo(ethylene glycol) derivatives, these models are particularly valuable for predicting pharmacokinetic properties, known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction. nih.gov These statistical models correlate variations in the chemical structure of compounds with their biological activities or physicochemical properties. nih.gov For OEG derivatives, QSAR can be used to predict properties such as:

Lipophilicity (logP): A key parameter influencing a drug's absorption and distribution.

Solubility: The hydrophilic nature of the OEG chain generally enhances the water solubility of conjugated drugs. nih.govnih.gov

Protein Binding: Predicting the extent to which a molecule binds to plasma proteins, which affects its availability and half-life.

Metabolism: Identifying likely sites of metabolism by enzymes like cytochrome P450. researchgate.net

Beyond QSAR, molecular modeling techniques like molecular docking are used to predict the binding orientation and affinity of a ligand to a receptor. nih.gov For drugs conjugated with OEG linkers, docking can help understand how the linker affects the drug's interaction with its target. nih.gov Multi-scale simulation approaches that combine quantum mechanics (for electronic details), molecular mechanics (for atomistic dynamics), and coarse-grained models are also employed to study complex systems like PEG-drug complexes. nih.gov These simulations can reveal the dominant forces in drug-carrier interactions, such as the significant role of van der Waals forces in PEG-drug binding. nih.gov

The ultimate goal of these in silico approaches is to build predictive models that can screen virtual libraries of compounds and identify candidates with desirable ADMET profiles before they are synthesized, significantly streamlining the drug discovery process. researchgate.net

| In Silico Method | Predicted Property for OEG Derivatives | Significance in Drug Development |

|---|---|---|

| QSAR | ADMET properties (solubility, lipophilicity, toxicity). nih.gov | Early-stage filtering of drug candidates to reduce late-stage failures. nih.gov |

| Molecular Docking | Binding affinity and orientation of PEGylated drugs to target receptors. | Understanding how PEGylation impacts drug efficacy and specificity. nih.gov |

| Multi-scale Simulations | Thermodynamics and dynamics of PEG-drug interactions in solution. nih.gov | Provides insights into the stability and behavior of drug delivery systems in physiological environments. nih.gov |

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. news-medical.net In the context of 3,6,9,12,15-pentaoxaheptadecanedioic acid and related oligo(ethylene glycol) derivatives, SAR is crucial when these molecules are used as linkers or carriers in drug design, a process known as PEGylation. nih.govacs.orgsciencescholar.us

Key aspects investigated in SAR studies of PEGylated drugs include:

Pharmacokinetics: PEGylation generally increases a drug's hydrodynamic size, which reduces renal clearance and prolongs its circulation half-life. nih.govnih.gov The molecular weight of the PEG chain is a critical factor; higher molecular weight conjugates often exhibit lower in vitro activity but higher in vivo efficacy due to their improved pharmacokinetic profile. sciencescholar.us

Binding Affinity: The PEG chain can sterically hinder the interaction between the drug and its biological target. nih.gov SAR studies help in designing linkers that position the PEG moiety optimally, minimizing interference with the drug's binding site. researchgate.net

Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs. nih.gov The linker's structure can also influence the stability of the drug-conjugate, with certain configurations providing better protection against enzymatic degradation. researchgate.netresearchgate.net

Immunogenicity: PEG is generally considered non-immunogenic, and its conjugation can mask immunogenic epitopes on therapeutic proteins, reducing the patient's immune response. nih.govsciencescholar.us However, evidence suggests that anti-PEG antibodies can exist or be induced, potentially leading to accelerated drug clearance. nih.gov

The design of cleavable PEG linkers is an advanced strategy that allows for the determination of PEG attachment sites, which is a critical quality attribute and a bottleneck in the development of PEGylated protein therapeutics. nih.govacs.org By understanding these structure-activity relationships, medicinal chemists can rationally design PEG linkers to create conjugates with an optimal balance of potency, stability, and pharmacokinetic properties. researchgate.netchempep.com

Electronic Structure Calculations for Reactive Pathways

Electronic structure calculations, based on the principles of quantum mechanics, are powerful tools for investigating the fundamental properties of molecules and the mechanisms of chemical reactions. rsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic distribution within a molecule, providing insights into its geometry, stability, and reactivity. acs.org

For oligo(ethylene glycol) derivatives, these calculations are essential for understanding:

Conformational Energetics: Quantum chemical calculations can determine the relative energies of different conformers (e.g., gauche vs. trans) of the ethylene glycol backbone. These studies help explain the conformational preferences observed in different environments (gas phase vs. liquid). semanticscholar.orgyoutube.com

Reaction Mechanisms: DFT is widely used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. rsc.orgcam.ac.uk This allows for a detailed, step-by-step understanding of reactive pathways. For example, DFT has been used to study the decomposition of ethylene glycol on catalyst surfaces, elucidating the sequence of bond cleavages (O-H vs. C-H) on different platinum surfaces. researchgate.netiaea.org Similarly, the mechanism for the electrochemical oxidation of ethylene to ethylene glycol has been explored, identifying the rate-limiting steps. researchgate.netutoronto.ca

Catalytic Processes: By simulating the interaction of molecules with catalyst surfaces, electronic structure calculations can help explain how catalysts function and guide the design of new, more efficient ones. Ab initio molecular dynamics simulations have been used to study the catalytic oxidation of ethylene glycol on cobalt oxide surfaces, revealing how the surface termination and chemical environment influence the reaction pathway. researchgate.netresearchgate.net

These theoretical investigations provide a molecular-level understanding that complements experimental findings. They can predict reaction outcomes, explain selectivity, and guide the development of new synthetic methodologies and catalytic processes involving oligo(ethylene glycol) derivatives. rsc.orgrsc.org

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Scalable Production Methods

The production of dicarboxylic acids is undergoing a significant shift towards more sustainable and scalable methodologies, moving away from traditional petrochemical-based routes. A primary focus is the utilization of renewable biomass sources through biotechnological approaches. researchgate.netfraunhofer.de Metabolic engineering and synthetic biology are being employed to develop high-yield microbial strains, such as oleaginous yeasts (Candida tropicalis, Yarrowia lipolytica), capable of producing long-chain dicarboxylic acids from fatty acids or alkanes derived from plant oils. nih.govnih.gov These biotechnological methods offer an eco-efficient alternative to chemical synthesis, which can be costly and generate significant by-products, especially for long-chain varieties. fraunhofer.de

In parallel, biocatalysis, particularly the use of enzymes like lipases, is emerging as a powerful tool for "green" polymer synthesis. psecommunity.orgacs.org Enzymatic polymerization can be performed under milder reaction conditions compared to traditional chemical catalysis, reducing energy consumption. nih.gov Lipase B from Candida antarctica (often immobilized as Novozym 435) is frequently used for these polyesterification reactions. psecommunity.orgnih.gov This approach not only aligns with green chemistry principles but also yields polymers with inherent biodegradability, contributing to a more sustainable polymer recycling system. psecommunity.org

While biotech routes are promising, chemical synthesis is also evolving. Research into more efficient and scalable chemical processes continues, such as improved platinum-catalyzed oxidation of polyethylene (B3416737) glycols to their corresponding dicarboxylic acids, which can achieve high yields and conversions. google.com Another innovative route involves the carbonate-promoted C–H carboxylation of bio-based precursors like 2-furoic acid (derived from inedible biomass) to produce furan-2,5-dicarboxylic acid (FDCA), a key bio-based polymer building block. rsc.org

| Method | Feedstock | Key Advantages | Key Challenges | References |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Petrochemicals | Established, high throughput | Reliance on fossil fuels, harsh conditions, by-product generation | fraunhofer.de |

| Improved Chemical Synthesis | Petrochemicals or Bio-based | Higher yields, better selectivity, potentially milder conditions | Catalyst cost and recovery | google.comrsc.org |

| Microbial Fermentation | Renewable biomass (sugars, oils) | Sustainable feedstock, can produce various chain lengths | Strain development, process optimization, downstream purification | researchgate.netnih.govnih.gov |

| Enzymatic Catalysis (Biocatalysis) | Bio-based diols and diacids | Mild conditions, high selectivity, eco-friendly, produces biodegradable polymers | Enzyme cost and stability, lower molecular weights achieved in some cases | psecommunity.orgnih.govmdpi.com |

Rational Design of Polyether Dicarboxylic Acid-Based Advanced Materials

The unique molecular structure of 3,6,9,12,15-Pentaoxaheptadecanedioic acid, with its flexible polyether backbone and reactive terminal carboxyl groups, makes it an ideal building block for the rational design of advanced materials. ethz.chlongdom.org In polymer chemistry, these diacids are used to synthesize polyesters, polyamides, and poly(ester-amide)s with tailored properties. longdom.org By systematically altering the length and nature of the polyether chain, researchers can precisely tune the physical and chemical characteristics of the resulting polymers, such as their elasticity, thermal stability, and hydrophilicity. ethz.chresearchgate.net

A significant area of research is the development of thermoplastic elastomers and other copolymers. researchgate.net The polyether segments can act as flexible "soft segments" while other components form rigid "hard segments," allowing for the creation of materials with both high strength and remarkable elasticity. researchgate.net This approach is being used to develop bio-based elastomers from monomers like 2,5-furandicarboxylic acid (FDCA). researchgate.net

Furthermore, polyether dicarboxylic acids are crucial in the formation of hydrogels—three-dimensional polymer networks that can absorb large amounts of water. nih.gov These hydrogels have applications in biomedicine, such as in wound dressings and as matrices for controlled drug release. researchgate.netcapes.gov.br The dicarboxylic acid can act as a crosslinking agent, creating stable yet flexible gel structures. researchgate.netcapes.gov.br

The principle of self-assembly is also being harnessed to create structured nanomaterials from polymers incorporating polyether chains. nih.govmdpi.com The inherent properties of these polymers can direct their spontaneous organization into well-defined architectures, which is a bottom-up approach to fabricating functional materials for applications in drug delivery, catalysis, and photonics. klinger-lab.de

Exploration of Novel Biomedical Applications and Targeted Therapeutics

The structural similarity of polyether dicarboxylic acids to polyethylene glycol (PEG), a polymer widely used in medicine, positions them as key components for novel biomedical applications. A major research thrust is the development of biodegradable high-molecular-weight PEGs. acs.org While high-MW PEG is effective at prolonging the circulation time of therapeutic molecules, its lack of degradation leads to accumulation in the body. By synthesizing polyesters from PEG diols and dicarboxylic acids, researchers have created biodegradable PEG analogues that can be metabolized and cleared from the body after their therapeutic function is complete. acs.org

These compounds are also integral to the design of advanced drug delivery systems. mdpi.com They can be used to form hydrogels that encapsulate therapeutic agents, releasing them in a controlled manner. researchgate.net The properties of the hydrogel, such as swelling and degradation rate, can be tuned by the choice of dicarboxylic acid crosslinker. nih.gov

The flexible polyether backbone is also valuable in creating polymer-drug conjugates (PDCs). In PDCs, a therapeutic agent is covalently attached to a polymer chain. This strategy can improve the drug's solubility, stability, and pharmacokinetic profile, leading to more effective and targeted therapies.

Deepening Understanding of Fundamental Reactivity and Environmental Cycles

A deeper understanding of the fundamental reactivity and environmental fate of polyether dicarboxylic acids is crucial for their sustainable development. The reactivity is dominated by the two terminal carboxylic acid groups, which readily undergo reactions like esterification to form polyesters. youtube.comlibretexts.org The polyether backbone, while generally more stable than a polyester (B1180765) backbone, can be cleaved through processes like acidolysis, a reaction that is being explored for the chemical recycling of polyurethanes. rsc.orgacs.org

The environmental cycle of these compounds is closely linked to the known behavior of polyethylene glycols (PEGs). PEGs are considered readily biodegradable, particularly those with lower molecular weights. youtube.comhibiscuspublisher.com Biodegradation in both aerobic and anaerobic conditions is often initiated by microorganisms that oxidize the terminal groups. youtube.comnih.gov Studies show that PEGs can be degraded to mono- and di-carboxylated products, which are then further metabolized. nih.gov This suggests that 3,6,9,12,15-Pentaoxaheptadecanedioic acid could be an intermediate in the environmental degradation pathway of its parent PEG. The degradation rate is influenced by factors such as molecular weight, with higher molecular weight polymers degrading more slowly. researchgate.netresearchgate.net The ether bonds in the backbone are generally more resistant to hydrolysis than ester bonds, but they are susceptible to oxidative cleavage. researchgate.net

| Pathway | Description | Key Factors | References |

|---|---|---|---|

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. Often involves oxidation of terminal groups. | Oxygen availability, microbial consortia, molecular weight. | youtube.comnih.gov |

| Anaerobic Biodegradation | Microbial breakdown in the absence of oxygen, often by methanogenic consortia. | Redox potential, specific microbial strains. | hibiscuspublisher.comresearchgate.net |

| Photo-oxidative Degradation | Breakdown initiated by exposure to sunlight (UV radiation). | UV exposure, presence of oxygen. | yamagata-u.ac.jp |

| Chemical Hydrolysis/Acidolysis | Cleavage of polymer chains by water or acids. Ether linkages are more resistant than ester linkages. | pH, temperature, catalyst presence. | rsc.orgnih.gov |

Synergistic Approaches Combining Synthetic Chemistry, Biotechnology, and Computational Modeling

Future breakthroughs in the field of polyether dicarboxylic acids will increasingly rely on synergistic approaches that integrate multiple scientific disciplines. The combination of biotechnology and green chemistry is paving the way for sustainable polymer production, where microbial fermentation generates monomers that are then polymerized using clean, enzyme-catalyzed processes. researchgate.netpsecommunity.orgaatcc.orgrsc.org This creates a closed-loop system, especially when combined with chemical recycling technologies that can depolymerize waste textiles and plastics back into their constituent monomers. rsc.orgrsc.orgchemistryforsustainability.org

The rational design of advanced materials is being accelerated by the synergy between computational modeling and experimental synthesis. nih.gov In-silico studies allow researchers to predict the properties of a polymer based on its molecular structure before it is ever synthesized in the lab. ethz.chresearchgate.net This modeling-driven approach replaces older trial-and-error strategies, saving time and resources while enabling the creation of materials precisely tailored for specific applications. nih.gov

The development of novel biomedical applications is a highly interdisciplinary endeavor, requiring collaboration between polymer chemists, biologists, engineers, and clinicians. acs.org Understanding the interaction of these materials with biological systems, designing effective drug delivery vehicles, and ensuring biocompatibility and appropriate degradation profiles are complex challenges that can only be solved through such integrated efforts. This holistic view, from sustainable production to end-of-life management and advanced application design, represents the future of research into 3,6,9,12,15-Pentaoxaheptadecanedioic acid and related compounds.

Q & A

Basic Research Questions

Q. What are the molecular structure and key physicochemical properties of 3,6,9,12,15-Pentaoxaheptadecanedioic acid, and how do they influence experimental design?

- Structure : The compound features a linear PEG-like backbone with five ether linkages and terminal carboxylic acid groups (C₁₂H₂₂O₉; molecular weight 310.299) . Its hydrophilic ether chains and reactive carboxyl termini enable applications in bioconjugation and polymer chemistry.

- Physicochemical Properties : The high oxygen content (O₉) and PEG-like structure suggest high hydrophilicity and solubility in polar solvents, though exact logP values require experimental determination. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What are the established synthetic routes for 3,6,9,12,15-Pentaoxaheptadecanedioic acid, and what purification challenges arise?

- Synthesis : A common route involves stepwise oligomerization of ethylene oxide units followed by terminal oxidation to carboxylic acids. For example, 1,17-dibromo intermediates are reacted with PEG precursors, followed by hydrolysis of terminal nitriles or esters .

- Purification : Column chromatography (silica gel, eluent: methanol/chloroform gradients) or preparative HPLC is recommended to isolate the diacid from monoacid byproducts. Monitor purity via ¹H NMR (δ 3.5–3.7 ppm for ether linkages) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers handle solubility challenges in aqueous/organic solvent systems for this compound?

- Solvent Selection : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4). For organic phases, use tetrahydrofuran (THF) or dimethylacetamide (DMAc).

- Buffering : Adjust pH to >5.0 to deprotonate carboxyl groups and enhance aqueous solubility. Centrifuge at 10,000 rpm for 10 min to remove insoluble aggregates .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of 3,6,9,12,15-Pentaoxaheptadecanedioic acid in supramolecular assemblies or drug conjugates?

- Activation Methods : Use carbodiimide coupling (e.g., EDC/NHS) to activate carboxyl groups for amide bond formation with amines. Optimize molar ratios (e.g., 1:1.2:2.5 for acid:EDC:NHS) and reaction time (2–4 hr at 25°C) .

- Linker Design : Introduce spacers (e.g., amino-PEG) between the diacid and target molecules to reduce steric hindrance. Confirm conjugation via MALDI-TOF MS or fluorescence quenching assays .

Q. How can researchers resolve contradictions in reactivity data across different experimental conditions (e.g., pH, temperature)?

- Systematic Screening : Perform a factorial design experiment varying pH (4.0–8.0), temperature (4–37°C), and ionic strength (0–150 mM NaCl). Use ANOVA to identify significant factors affecting carboxyl group reactivity .

- Controlled Replicates : Repeat reactions in triplicate under conflicting conditions (e.g., pH 5.0 vs. 7.4) and analyze by LC-MS to detect side products (e.g., intramolecular cyclization) .

Q. What advanced characterization techniques are recommended for verifying structural integrity and functional group accessibility?

- Spectroscopy : ¹³C NMR for ether (δ 70–75 ppm) and carboxyl (δ 170–175 ppm) carbons. High-resolution mass spectrometry (HRMS) for exact mass confirmation (theoretical m/z 310.1264 for [M+H]⁺) .

- Surface Analysis : X-ray photoelectron spectroscopy (XPS) to quantify surface carboxyl density on modified substrates. Compare with titration data using toluidine blue O dye .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。